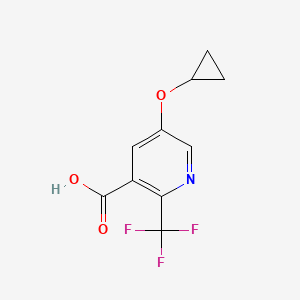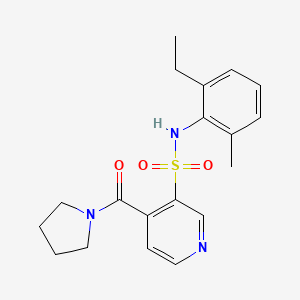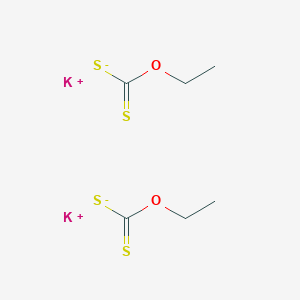![molecular formula C9H10N4O2S B14804585 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14804585.png)
5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a mercapto group (-SH) and multiple methyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of precursor compounds. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidin-5-one derivatives, which can then be further functionalized to introduce the mercapto group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the mercapto group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the mercapto group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to the 5-ones but with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have an additional oxazine ring fused to the pyrimidine core
Uniqueness
5-mercapto-1,3,7-trimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives .
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1,3,7-trimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N4O2S/c1-4-10-6-5(7(16)11-4)8(14)13(3)9(15)12(6)2/h1-3H3,(H,10,11,16) |
InChI Key |
FCQKRMXKSKQKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)
![[(2R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid](/img/structure/B14804522.png)



![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14804550.png)
![5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate](/img/structure/B14804557.png)
![4-{[(3S,4S)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-2-oxotetrahydro-3-f uranyl]methyl}-2-methoxyphenyl beta-D-glucopyranoside](/img/structure/B14804558.png)
![3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B14804564.png)
![4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14804570.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate](/img/structure/B14804580.png)
![N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide](/img/structure/B14804584.png)

![[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B14804608.png)
